Oxazolo[5,4-d]pyrimidin-2-ol

Catalog No.
S15857886
CAS No.
90889-60-4
M.F
C5H3N3O2
M. Wt
137.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxazolo[5,4-d]pyrimidin-2-ol

CAS Number

90889-60-4

Product Name

Oxazolo[5,4-d]pyrimidin-2-ol

IUPAC Name

1H-[1,3]oxazolo[5,4-d]pyrimidin-2-one

Molecular Formula

C5H3N3O2

Molecular Weight

137.10 g/mol

InChI

InChI=1S/C5H3N3O2/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9)

InChI Key

YHWYVGVUFSQPKS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)OC(=O)N2

Oxazolo[5,4-d]pyrimidin-2-ol is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is characterized by its unique molecular structure, which includes a hydroxyl group at the 2-position of the pyrimidine ring. The presence of both oxazole and pyrimidine rings contributes to its potential biological activities and makes it an interesting subject for medicinal chemistry research. The compound can be represented by the molecular formula C7H6N2OC_7H_6N_2O and has a molecular weight of approximately 134.14 g/mol.

Typical of heterocycles. Key reactions include:

  • Cyclization Reactions: The synthesis often involves cyclization processes where either the oxazole or pyrimidine moiety is formed from appropriate precursors, typically involving condensation reactions with amines or other nucleophiles .
  • Substitution Reactions: The hydroxyl group can participate in substitution reactions, allowing for modifications at the 2-position, which can alter the compound's biological activity .
  • Decomposition: Under certain conditions, such as in ethanol solution, the compound may decompose, necessitating careful handling during synthesis .

Research indicates that oxazolo[5,4-d]pyrimidin-2-ol derivatives exhibit a wide range of biological activities, including:

  • Anticancer Properties: Several derivatives have shown potential as anticancer agents by acting as inhibitors of human vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
  • Immunosuppressive Effects: Some compounds within this class have demonstrated immunosuppressive activities, making them candidates for further investigation in autoimmune disease treatments .
  • Antiviral Activity: Certain derivatives have also been noted for their antiviral properties, suggesting a broad spectrum of potential therapeutic applications .

The synthesis of oxazolo[5,4-d]pyrimidin-2-ol typically involves:

  • Cyclization of Oxazole and Pyrimidine Precursors: The initial step often includes the cyclization of a pyrimidine derivative with an oxazole precursor using reagents like phosphoryl trichloride or triethyl orthoacetate under reflux conditions .

    Example reaction:
    Pyrimidine+OxazoleRefluxOxazolo 5 4 d pyrimidin 2 ol\text{Pyrimidine}+\text{Oxazole}\xrightarrow{\text{Reflux}}\text{Oxazolo 5 4 d pyrimidin 2 ol}
  • Functionalization: Subsequent reactions may involve functionalizing the hydroxyl group or other positions on the ring to enhance biological activity or solubility .
  • Yield Optimization: The yields from these reactions can vary significantly; optimizing reaction conditions such as temperature and solvent choice is critical for maximizing yield and purity .

Oxazolo[5,4-d]pyrimidin-2-ol and its derivatives are being explored for various applications in medicinal chemistry:

  • Drug Development: Due to their anticancer and antiviral properties, these compounds are being investigated as potential drug candidates for cancer therapy and viral infections .
  • Biological Probes: They may serve as molecular probes in biological research to study various signaling pathways due to their ability to interact with specific receptors .

Studies have indicated that oxazolo[5,4-d]pyrimidin-2-ol compounds interact with several biological targets:

  • VEGFR Inhibition: Certain derivatives have been shown to inhibit VEGFR-2 activity, which is significant in cancer biology as it affects tumor growth and metastasis .
  • Enzyme Inhibition: These compounds may also act as inhibitors for various enzymes involved in metabolic pathways, showcasing their versatility as therapeutic agents .

Several compounds share structural similarities with oxazolo[5,4-d]pyrimidin-2-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
Oxazolo[4,5-d]pyrimidineFused ring systemLacks hydroxyl group; different biological activity
Pyrido[3,4-d]pyrimidineFused ring systemExhibits distinct pharmacological profiles
Thiazolo[5,4-d]pyrimidineFused ring systemContains sulfur; different reactivity patterns

Uniqueness

Oxazolo[5,4-d]pyrimidin-2-ol's unique hydroxyl substitution at the 2-position enhances its solubility and bioactivity compared to its analogs without this functional group. This feature allows for specific interactions with biological targets that may not be possible with other similar compounds.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

137.022526347 g/mol

Monoisotopic Mass

137.022526347 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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